molecular formula C18H18FNO4 B11248600 N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11248600
M. Wt: 331.3 g/mol
InChI Key: CZTQJPYPYJXIQG-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxepine ring system, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2-methylphenylboronic acid with a suitable dihydrobenzodioxepine derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the best catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • N-(5-fluoro-2-methylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Uniqueness

Compared to similar compounds, N-(5-fluoro-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique benzodioxepine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H18FNO4

Molecular Weight

331.3 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C18H18FNO4/c1-11-4-5-12(19)8-14(11)20-18(21)13-9-16-17(10-15(13)22-2)24-7-3-6-23-16/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,21)

InChI Key

CZTQJPYPYJXIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC3=C(C=C2OC)OCCCO3

Origin of Product

United States

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